molecular formula C6H10ClF2NO B1435110 5,5-Difluoroazepan-4-one hydrochloride CAS No. 2097991-20-1

5,5-Difluoroazepan-4-one hydrochloride

Cat. No.: B1435110
CAS No.: 2097991-20-1
M. Wt: 185.6 g/mol
InChI Key: UIORROLMLXUHLO-UHFFFAOYSA-N
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Description

5,5-Difluoroazepan-4-one hydrochloride: is a chemical compound with the molecular formula C6H10ClF2NO and a molecular weight of 185.6 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of two fluorine atoms at the 5th position and a ketone group at the 4th position makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoroazepan-4-one hydrochloride typically involves the fluorination of azepan-4-one. One common method is the reaction of azepan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoroazepan-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-Difluoroazepan-4-one hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Difluoroazepan-4-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4,4-Difluoroazepane hydrochloride
  • 5,5-Difluoroazepan-4-ol hydrochloride
  • Azepan-4-one derivatives

Comparison: 5,5-Difluoroazepan-4-one hydrochloride is unique due to the presence of two fluorine atoms at the 5th position and a ketone group at the 4th position. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other azepane derivatives. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

5,5-difluoroazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)2-4-9-3-1-5(6)10;/h9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORROLMLXUHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1=O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097991-20-1
Record name 5,5-difluoroazepan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 5
5,5-Difluoroazepan-4-one hydrochloride
Reactant of Route 6
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